3,3'-Disulfanediyldipropanoyl chloride
Overview
Description
3,3’-Disulfanediyldipropanoyl chloride is a chemical compound with the molecular formula C6H8Cl2O2S2 and a molecular weight of 247.16 g/mol . It is characterized by the presence of two propanoyl chloride groups connected by a disulfide bond. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Disulfanediyldipropanoyl chloride can be synthesized through the reaction of 3,3’-dithiobis(propanoic acid) with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride compound .
Industrial Production Methods: In an industrial setting, the synthesis of 3,3’-Disulfanediyldipropanoyl chloride may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Disulfanediyldipropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction Reactions: The disulfide bond can be reduced to form thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Reaction Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions
Scientific Research Applications
3,3’-Disulfanediyldipropanoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediyldipropanoyl chloride involves its reactivity towards nucleophiles and reducing agents. The acyl chloride groups readily react with nucleophiles to form stable derivatives, while the disulfide bond can be reduced to thiol groups. These reactions are facilitated by the electrophilic nature of the acyl chloride groups and the susceptibility of the disulfide bond to reduction .
Comparison with Similar Compounds
- 3,3’-Dithiodipropanoyl chloride
- 3,3’-Dithiodipropionyl chloride
- 3,3’-Dithiodipropionic acid dichloride
- 3,3’-Dithiodipropionyl dichloride
Comparison: 3,3’-Disulfanediyldipropanoyl chloride is unique due to its specific structure, which includes two acyl chloride groups connected by a disulfide bond. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the disulfide bond allows for reduction reactions that are not possible with compounds lacking this feature .
Properties
IUPAC Name |
3-[(3-chloro-3-oxopropyl)disulfanyl]propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURCJRMYKFUQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298375 | |
Record name | 3,3′-Dithiobis[propanoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-18-2 | |
Record name | 3,3′-Dithiobis[propanoyl chloride] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Dithiobis[propanoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoyl chloride, 3,3'-dithiobis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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